2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and a dimethylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 2,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium methoxide would yield 2-(2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction may yield products such as alcohols or amines.
Hydrolysis: Hydrolysis yields 2-(2-bromophenoxy)acetic acid and 2,5-dimethylaniline.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-fluorophenoxy)-N-(2,5-dimethylphenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-iodophenoxy)-N-(2,5-dimethylphenyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific types of chemical reactions and may also affect the compound’s biological activity.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-12(2)14(9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHUKPHFQDKOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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